5-bromo-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 5-bromo-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the bromo and methyl groups: These groups can be introduced through halogenation and alkylation reactions.
Attachment of the piperazine and cyclohexyl groups: This step often involves nucleophilic substitution reactions where the piperazine and cyclohexyl groups are introduced.
Chemical Reactions Analysis
5-bromo-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Coupling Reactions: Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds in benzofuran derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-bromo-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide include other benzofuran derivatives with different substituents. These compounds can have similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives .
Properties
Molecular Formula |
C22H30BrN3O2 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H30BrN3O2/c1-16-18-14-17(23)6-7-19(18)28-20(16)21(27)24-15-22(8-4-3-5-9-22)26-12-10-25(2)11-13-26/h6-7,14H,3-5,8-13,15H2,1-2H3,(H,24,27) |
InChI Key |
OARQXKKFPWQWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC3(CCCCC3)N4CCN(CC4)C |
Origin of Product |
United States |
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